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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the methodologies used for the

spectroscopic characterization of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate (CAS No. 52119-

38-7). While a complete set of publicly available, peer-reviewed spectroscopic data for this

specific compound is not readily accessible, this document details the standard experimental

protocols for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data for this and structurally related compounds. This guide is

intended to support researchers in the synthesis, identification, and quality control of this and

similar molecules.

Introduction
Ethyl 3-(3-nitrophenyl)-3-oxopropanoate, also known as ethyl 3-nitrobenzoylacetate, is a β-

keto ester derivative. Such compounds are of significant interest in organic synthesis, serving

as versatile building blocks for more complex molecules, including various heterocyclic

compounds with potential applications in medicinal chemistry. The precise characterization of

these molecules is paramount to ensure their identity, purity, and suitability for downstream

applications. Spectroscopic techniques are the cornerstone of this characterization.
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This guide outlines the standard procedures for obtaining and analyzing the key spectroscopic

data for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.

Compound Information:

Property Value

Chemical Name Ethyl 3-(3-nitrophenyl)-3-oxopropanoate

Synonyms Ethyl 3-nitrobenzoylacetate

CAS Number 52119-38-7

Molecular Formula C₁₁H₁₁NO₅

Molecular Weight 237.21 g/mol

Melting Point 75-77 °C

Spectroscopic Data (Hypothetical)
As of the latest literature review, a complete and verified set of ¹H NMR, ¹³C NMR, IR, and MS

data for Ethyl 3-(3-nitrophenyl)-3-oxopropanoate has not been published in a consolidated,

peer-reviewed source. For illustrative purposes, the following tables present the expected

spectroscopic characteristics based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.3 Triplet 3H -OCH₂CH₃

~3.8 Singlet 2H -COCH₂CO-

~4.2 Quartet 2H -OCH₂CH₃

~7.6 Triplet 1H Ar-H

~8.2 Doublet of Doublets 1H Ar-H

~8.4 Doublet of Doublets 1H Ar-H

~8.8 Triplet 1H Ar-H

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~14 -OCH₂CH₃

~45 -COCH₂CO-

~62 -OCH₂CH₃

~123 Ar-CH

~127 Ar-CH

~130 Ar-CH

~135 Ar-CH

~138 Ar-C-NO₂

~148 Ar-C-CO

~167 C=O (Ester)

~191 C=O (Ketone)

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H Stretch

~2980-2850 Medium Aliphatic C-H Stretch

~1740 Strong C=O Stretch (Ester)

~1690 Strong C=O Stretch (Ketone)

~1600, ~1480 Medium-Weak Aromatic C=C Stretch

~1530 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

~1250 Strong C-O Stretch (Ester)

Mass Spectrometry (MS) Data
m/z Interpretation

237 [M]⁺ (Molecular Ion)

192 [M - OC₂H₅]⁺

164 [M - COOC₂H₅]⁺

150 [C₇H₄NO₃]⁺

120 [C₇H₄O₂]⁺

104 [C₆H₄NO]⁺

76 [C₆H₄]⁺

Experimental Protocols
Synthesis of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate
A common synthetic route involves the reaction of a 3-nitrobenzoyl chloride with the potassium

salt of monoethyl malonate in the presence of a base and a magnesium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The use of an internal

standard such as tetramethylsilane (TMS) allows for accurate chemical shift referencing.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-

decoupled sequence is typically employed to simplify the spectrum.

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the

internal standard. Integration of the ¹H NMR signals provides the relative number of protons,

and the splitting patterns (multiplicity) give information about neighboring protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: For a solid sample, a common method is to prepare a KBr (potassium

bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin,

transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a

volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the

solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the

spectrum.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the empty sample holder (or KBr pellet) is recorded and subtracted

from the sample spectrum.

Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated

with the vibrations of specific functional groups.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Various ionization techniques can be used, such as Electron Ionization (EI)

or Electrospray Ionization (ESI), coupled with a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Acquisition: The instrument is calibrated using a known standard. The sample is

introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is

measured.

Data Analysis: The peak with the highest m/z value often corresponds to the molecular ion

[M]⁺, which gives the molecular weight of the compound. The fragmentation pattern provides

structural information.

Workflow and Visualization
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound like Ethyl 3-(3-nitrophenyl)-3-oxopropanoate.
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Caption: General workflow for the synthesis and spectroscopic characterization of an organic

compound.

Conclusion
The structural confirmation of Ethyl 3-(3-nitrophenyl)-3-oxopropanoate relies on a

combination of spectroscopic techniques. While a definitive, published dataset is currently

elusive, the experimental protocols and expected spectral features outlined in this guide

provide a solid framework for researchers working with this compound. Adherence to these

standard methodologies will ensure the reliable characterization of this and other important

synthetic intermediates.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-(3-nitrophenyl)-3-
oxopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1266669#ethyl-3-3-nitrophenyl-3-oxopropanoate-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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